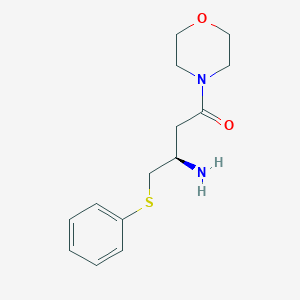

(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one" is a compound that has attracted interest due to its unique chemical structure and potential for various applications. Its synthesis and analysis have been subjects of research to understand its properties and potential uses further.

Synthesis Analysis

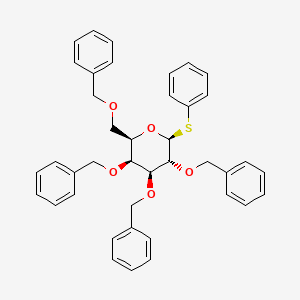

The synthesis of compounds related to "(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one" involves several steps, including aminomethylation, nucleophilic addition of Grignard reagents, and subsequent transformations. For example, tertiary aminoalkanols, which share a structural resemblance, are synthesized from amino ketones through aminomethylation followed by reaction with Grignard reagents to afford the corresponding hydrochlorides. The structural confirmation of these compounds is typically achieved using NMR and IR spectra (Isakhanyan et al., 2016).

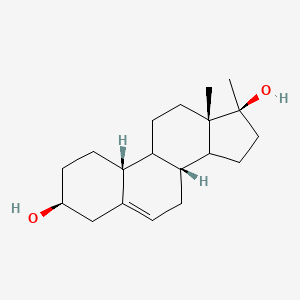

Molecular Structure Analysis

The molecular structure of compounds closely related to "(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one" has been elucidated through various methods, including X-ray crystallography. These analyses provide insights into the stereochemistry and conformational preferences of the molecules. For instance, crystal structure determination has revealed specific inhibitory capacities against proliferation of cancer cell lines, indicating the potential biological relevance of the structural features (Ji et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving "(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one" and its analogs can include transformations such as nucleophilic addition, cyclization, and condensation reactions. These reactions are pivotal for modifying the chemical structure to enhance its properties or to synthesize derivatives with desired activities. The chemical properties of these compounds, such as reactivity with Grignard reagents and subsequent conversion to hydrochlorides, are crucial for their synthesis and applications (Isakhanyan et al., 2014).

Scientific Research Applications

Ninhydrin Reaction for Amino Acid Analysis

Ninhydrin reactions, foundational in analyzing amino acids, peptides, and proteins, offer critical insights into agricultural and biomedical sciences. This versatile reaction facilitates the detection, isolation, and analysis of these biomolecules across disciplines, including food, forensic, and protein sciences, thanks to its ability to produce a distinctive chromophore for primary amines (Friedman, 2004).

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity, crucial for evaluating the therapeutic potential of compounds, have evolved significantly. Techniques such as ORAC, HORAC, TRAP, and TOSC tests, based on chemical reactions and spectrophotometry, assess the antioxidant capacity of complex samples, underlining the importance of chemical analysis in pharmacology (Munteanu & Apetrei, 2021).

Chemical Chaperone Effects

The study of 4-phenylbutyric acid (4-PBA) showcases its role as a chemical chaperone, preventing protein misfolding and alleviating endoplasmic reticulum stress. This highlights the therapeutic potential of small molecules in treating diseases related to protein misfolding and aggregation, suggesting a framework for researching similar compounds (Kolb et al., 2015).

Morpholino Oligos in Gene Function Analysis

Morpholino oligos, utilized in gene function inhibition, demonstrate the utility of synthetic molecules in studying genetic regulation. This research tool, applicable across various model organisms, provides a method to study gene function rapidly and with specificity (Heasman, 2002).

Pharmacological Review of Chlorogenic Acid

Chlorogenic acid, found in coffee and tea, exhibits a wide range of biological and therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Studies like these illustrate the pharmacological significance of naturally occurring compounds and their potential in treating various disorders, which could be analogous to the applications of "(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one" (Naveed et al., 2018).

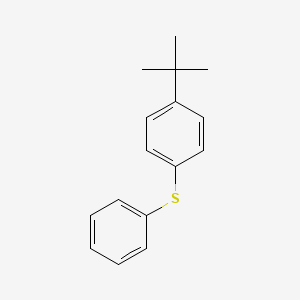

Applications in Coordination Chemistry

The review on 1-(acyl/aroyl)-3-(substituted) thioureas underscores their extensive applications as ligands in coordination chemistry. This highlights the importance of understanding the chemistry and potential applications of such compounds in synthesizing novel materials and in catalysis (Saeed et al., 2014).

properties

IUPAC Name |

(3R)-3-amino-1-morpholin-4-yl-4-phenylsulfanylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c15-12(11-19-13-4-2-1-3-5-13)10-14(17)16-6-8-18-9-7-16/h1-5,12H,6-11,15H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCXARDDTSJXTN-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(CSC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)C[C@H](CSC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731218 |

Source

|

| Record name | (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one | |

CAS RN |

870812-94-5 |

Source

|

| Record name | (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)

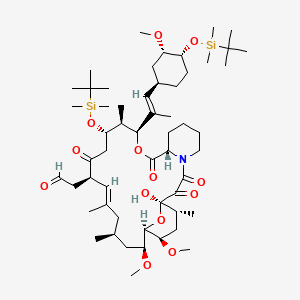

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)